Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate
Description
Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate is a thiophene-based compound featuring a 2-chlorophenyl substituent at the 5-position, an amino group at the 3-position, and a methyl ester at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical development. Its applications span medicinal chemistry, materials science, and agrochemical research, though specific biological activities remain less documented compared to derivatives with alternative substituents.
Properties
IUPAC Name |
methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-4-2-3-5-8(7)13/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQJFQMRWXPBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate involves the reaction of 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate is a heterocyclic compound with a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester. It has the molecular formula and a molecular weight of 267.73 g/mol . The compound's CAS number is 107818-29-1 .
Scientific Research Applications
This compound is used in scientific research across various fields.
Chemistry
It serves as a building block in synthesizing more complex heterocyclic compounds. A common synthesis method involves reacting 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst like sulfuric acid, typically requiring refluxing the mixture to achieve esterification. Industrial production involves similar esterification reactions optimized for yield and purity, often using continuous flow reactors and automated systems for precise control.
Biology
This compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine
It is explored for potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors. The mechanism of action depends on the specific application; in medicinal chemistry, it may bind to specific molecular targets like enzymes or receptors, inhibiting their activity.
Industry
It is utilized in developing materials with specific electronic or optical properties.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: The amino group can be oxidized to form nitro derivatives using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
- Reduction: The chlorophenyl group can be reduced to form phenyl derivatives, commonly through catalytic hydrogenation using palladium on carbon (Pd/C).
- Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols, often using reagents like sodium azide or thiourea under mild conditions.
The compound exhibits diverse biological activities, making it of interest in medicinal chemistry. Studies have demonstrated that thiophene derivatives possess anticancer properties. Related compounds have shown efficacy against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468.
Key Findings:
- GI50 Concentration: A GI50 concentration of around 13 μM indicates effective inhibition of cell proliferation in TNBC cells.
- Mechanism of Action: The mechanism involves cell cycle arrest rather than apoptosis, with increased G0/G1 phase cells and decreased S phase cells upon treatment.
Comparative Studies
In vitro cell line screening, utilizing the sulforhodamine B (SRB) assay, has been conducted to assess the anticancer activity of thiopyrano derivatives . The human tumor cell lines represent human breast MCF7 and human liver HEPG2 cancer cell lines .
| Compd No. | IC 50 in µg/mL (MCF7) | IC 50 in µg/mL (HEPG2) |
|---|---|---|
| 3a | 19.3 | 10.6 |
| 5a | 22.4 | 15.8 |
| 5c | 12.3 | 21.4 |
| 5d | 35.9 | 31.3 |
| 7e | 23.0 | 18.8 |
All tested compounds showed significant anticancer activity . Molecular docking indicates a similar mechanism to tubulin polymerase inhibitors for these compounds .
Safety and Toxicity
Mechanism of Action
The mechanism of action of methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would depend on the biological context and the specific target being investigated .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The position and nature of the substituent on the phenyl ring significantly influence physicochemical and biological properties:
Key Observations :
- Para-substituted chloro derivatives exhibit enhanced stability for cyclization reactions (e.g., triazinone formation) .
- Meta-substituted chloro/bromo derivatives are prioritized in materials science due to steric and electronic effects favoring dye-fiber interactions .
Ester Group Variations
The ester moiety (methyl vs. ethyl) impacts solubility and reactivity:
Key Observations :
- Methyl esters achieve higher yields under microwave conditions due to rapid reaction kinetics .
- Ethyl esters offer flexibility in downstream modifications (e.g., coupling with sulfa drugs) .
Heterocyclic and Bulky Substituents
Incorporation of heterocycles or bulky groups modulates bioactivity and solubility:
Key Observations :
- Benzyloxy groups increase molecular weight (339.41 g/mol) and may enhance blood-brain barrier penetration .
- tert-Butyl groups improve thermal stability and crystalline packing, critical for X-ray crystallography studies .
Pharmacological Potential
While direct data for the 2-chlorophenyl derivative is sparse, structurally related compounds demonstrate diverse bioactivities:
- Anti-plasmodial Activity: 4-Aminothieno[3,2-d]pyrimidines derived from methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate show efficacy against Plasmodium falciparum .
- Mutagenicity: Methyl 3-amino-5-(4-cyanophenyl)thiophene-2-carboxylate was flagged as a mutagenic candidate in environmental studies .
Key Gap : The 2-chlorophenyl variant’s biological profile remains underexplored compared to its 3- and 4-chloro analogs.
Biological Activity
Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate (CAS Number: 107818-29-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H10ClNO2S
- Molecular Weight : 267.73 g/mol
- CAS Number : 107818-29-1
The compound features a thiophene ring substituted with an amino group and a chlorophenyl moiety, which contributes to its biological activity. The presence of the thiophene structure is significant as it is known for various pharmacological properties.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Direct Amination : Reacting the corresponding thiophene derivative with an amine under controlled conditions.
- Substitution Reactions : Utilizing chlorinated precursors to introduce the amino group effectively.
The synthetic routes typically yield high purity and can be optimized for industrial applications .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, related compounds have shown efficacy against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. These compounds were evaluated using sulforhodamine B assays, revealing growth inhibition in cancerous cells with minimal toxicity towards non-tumorigenic cells .
Key Findings :
- GI50 Concentration : The GI50 concentration for related compounds was around 13 μM, indicating effective inhibition of cell proliferation in TNBC cells.
- Mechanism of Action : The mechanism appears to involve cell cycle arrest rather than apoptosis, as evidenced by flow cytometry analyses showing increased G0/G1 phase cells and decreased S phase cells upon treatment .
Case Studies
- Study on Antitumor Effects :
- Comparative Analysis with Other Compounds :
Safety and Toxicity
While the compound shows promise in therapeutic applications, safety assessments are crucial. Preliminary data indicate that it may cause skin and eye irritation; thus, handling precautions are necessary . Further toxicological studies are required to establish a comprehensive safety profile.
Q & A
Basic: What are the standard synthetic routes for Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate?
Answer:
The compound is typically synthesized via esterification of the corresponding carboxylic acid precursor. For example:
- Step 1: React 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with ethanol under HCl catalysis, followed by reflux (2 hours, yields white crystals after alkaline workup) .
- Step 2: Further functionalization (e.g., thiophosgene treatment in dry chloroform under reflux for 6 hours) introduces isothiocyanate groups, enabling derivatization .
- Alternative route: Pd-catalyzed cross-coupling with boronic acids (e.g., 4-methoxycarbonylphenylboronic acid) under microwave irradiation achieves moderate yields (55%) .
Key Data:
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | HCl/ethanol, reflux | ~60% | |
| Thiophosgene | Dry chloroform, 6h | 55-67% | |
| Cross-coupling | Pd catalyst, microwave | 55% |
Advanced: How can reaction conditions be optimized for Pd-catalyzed cross-coupling to improve yield?
Answer:
Optimization strategies include:
- Catalyst selection: Palladium complexes (e.g., Pd(PPh₃)₄) enhance coupling efficiency.
- Solvent system: Use polar aprotic solvents (DMF or THF) to stabilize intermediates .
- Microwave irradiation: Reduces reaction time (e.g., 6 hours vs. traditional 24 hours) and improves regioselectivity .
- Additives: Triethylamine or Na₂CO₃ neutralizes byproducts, driving reactions to completion .
Critical Note: Monitor reaction progress via TLC or HPLC to minimize side products (e.g., homocoupling of boronic acids) .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., 2-chlorophenyl vs. 4-chlorophenyl isomers) via aromatic proton splitting patterns and carbon shifts. For example, the 2-chloro isomer shows distinct deshielding in the ortho protons .
- IR Spectroscopy: Identify NH₂ (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches .
- Mass Spectrometry: Validate molecular weight (e.g., HRMS m/z 292.0638 for C₁₄H₁₄NO₄S⁺) .
Advanced: How can spectral contradictions (e.g., NH₂ signal absence) be resolved in derivative analysis?
Answer:
- Dynamic NMR: Detect NH₂ proton exchange broadening at variable temperatures.
- Derivatization: Acetylation of NH₂ groups shifts proton signals downfield, confirming their presence .
- Computational Modeling: Compare experimental ¹³C shifts with DFT-calculated values to validate assignments .
Basic: What crystallographic tools refine the structure of this compound?
Answer:
- SHELX Suite: Use SHELXL for small-molecule refinement and SHELXD for structure solution. Key steps include:
- ORTEP-3: Generate thermal ellipsoid plots to visualize molecular geometry and disorder .
Advanced: How are ring puckering coordinates applied to analyze thiophene conformation?
Answer:
- Cremer-Pople Parameters: Calculate puckering amplitude (θ) and phase angle (φ) from atomic coordinates to quantify non-planarity .
- Case Study: For a five-membered thiophene ring, θ > 10° indicates significant puckering, influencing electronic properties .
Advanced: What strategies design bioactive derivatives targeting specific enzymes?
Answer:
- Scaffold Modification: Introduce sulfonamide or triazolopyrimidine groups via condensation with sulfa drugs or hydrazine .
- Bioisosteric Replacement: Substitute 2-chlorophenyl with 4-fluorophenyl to enhance metabolic stability .
- Activity Testing: Screen derivatives against kinase assays (e.g., p38 MAPK) to correlate structure-activity relationships .
Advanced: How to address discrepancies in substituent positions (2- vs. 4-chlorophenyl) in literature?
Answer:
- Synthetic Verification: Re-synthesize compounds using regioselective coupling conditions (e.g., directing groups to favor ortho substitution) .
- X-ray Crystallography: Unambiguously assign substituent positions via electron density maps .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Recrystallization: Use ethanol/water mixtures to isolate high-purity crystals (≥98% by HPLC) .
- Column Chromatography: Employ silica gel with cyclohexane/dichloromethane gradients for polar derivatives .
Advanced: How can DFT studies predict reactivity or regioselectivity in derivative synthesis?
Answer:
- Frontier Orbital Analysis: Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. For example, the 5-position of the thiophene ring is more reactive due to lower HOMO energy .
- Transition State Modeling: Simulate reaction pathways (e.g., cyclization barriers) to prioritize synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
